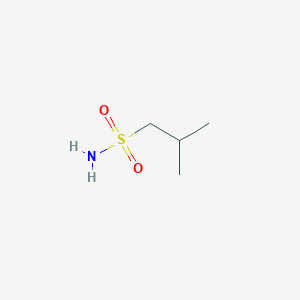

2-Methylpropane-1-sulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Metabolism of Sulfonamide Derivatives in Marine Bacteria

Marine bacteria play a crucial role in the global sulfur cycle by metabolizing sulfur metabolites produced by marine algae. A study on the metabolism of 2,3-dihydroxypropane-1-sulfonate, a sulfoquinovose breakdown product, revealed that marine bacteria could incorporate the sulfur from this compound into the antibiotic tropodithietic acid and sulfur volatiles. This process, however, was not observed in bacteria associated with crustaceans, highlighting the specificity of sulfur metabolite utilization in different marine bacteria .

Synthesis of Sulfonamide Derivatives

The synthesis of 1,3-heteroatom substituted 2-aminopropane derivatives has been achieved through the reaction of 2-(bromomethyl)-1-sulfonylaziridines with sodium azide or potassium phenoxides. This method also proved applicable for the synthesis of functionalized sulfonamides, which are valuable in various chemical reactions . Additionally, a novel synthesis route for 1,3-difunctionalized 2-aminopropane derivatives from N-sulfonylated aziridines has been described, further expanding the toolbox for creating sulfonamide-based compounds .

Copolymers with Sulfonamide Groups

A water-soluble copolymer incorporating sodium 2-acrylamido-2-methylpropane sulfonate was synthesized, demonstrating high molecular weight and improved viscosity properties compared to linear copolymers. The presence of nano silica structure within the copolymer enhanced its temperature and salt resistance, making it a potential candidate for applications such as enhanced oil recovery .

Carbonic Anhydrase Inhibitors

Sulfonamides have been synthesized as inhibitors of carbonic anhydrases, a family of enzymes with significant medicinal chemistry applications. The study included a range of human isoforms and also targeted carbonic anhydrases from pathogenic bacteria and fungi. The inhibitors showed high efficacy, with some being isoform-selective, and represent a new class of inhibitors designed based on the structure of the enzyme .

Molecular Structure Analysis

The molecular structure and conformational properties of para-methylbenzene sulfonamide and ortho-methylbenzene sulfonamide were investigated using gas electron diffraction and quantum chemical calculations. The study provided insights into the different conformers of these molecules and their stability, which is essential for understanding their reactivity and interactions .

Synthesis and Structural Characterization

New sulfonamide derivatives have been synthesized and characterized by various spectroscopic methods and X-ray crystallography. The crystal structures revealed the presence of hydrogen bonding, which is significant for the stability and reactivity of these compounds .

Sulfonamide-Sulfonimide Tautomerism

The tautomerism between sulfonamide and sulfonimide forms was explored in 1,2,4-triazine-containing sulfonamide derivatives. Spectroscopic methods, X-ray diffraction, and theoretical calculations were used to characterize the tautomers and their intermolecular interactions. The study found that the sulfonamide form predominates in various solvents, with the sulfonimide form's participation increasing with solvent polarity .

Aplicaciones Científicas De Investigación

Applications in Polymerization and Materials Science

2-Methylpropane-1-sulfonamide and its derivatives are used extensively in polymerization processes. For instance, 2-acrylamido-2-methylpropane sulfonic acid (AMPS), a derivative, is utilized in the homopolymers or copolymers for various applications, including oil-gas exploitation, water treatment, coatings, biological drugs, and engineering materials. These polymers demonstrate properties like heat resistance, salt tolerance, and shear resistance, which are crucial in complex oil-gas field exploitations (Zhang Hong, 2006).

Furthermore, the use of reversible addition fragmentation chain transfer (RAFT) polymerization to prepare well-defined homopolymers and block copolymers of AMPS® and other comonomers, such as N-hydroxyethyl acrylamide (HEAm) or 4-acryloylmorpholine (NAM), highlights its versatility. These copolymers find applications across various industrial fields (Bray et al., 2017).

Chemical Synthesis and Catalysis

This compound derivatives also play a significant role in chemical synthesis and catalysis. A study on C2-symmetric bis(sulfonamide)-cyclohexane-1,2-diamine-RhCp∗ complex and its application in the asymmetric transfer hydrogenation (ATH) of ketones in water is an example. This complex allows for high enantioselectivity and yield in the reduction of aromatic ketones, demonstrating its utility in organic synthesis (Cortez et al., 2006).

Environmental and Analytical Applications

In environmental and analytical science, derivatives of this compound are employed for various purposes. For instance, sulfonamides have been studied for their interaction with plasmid DNA, revealing insights into their mechanism of action in biological systems (Bilbao-Ramos et al., 2012). Additionally, the synthesis and evaluation of ionic liquids immobilized on silica surfaces for solid-phase extraction in sulfonamide determination indicate their importance in enhancing analytical methodologies (Silva & Lanças, 2018).

Miscellaneous Applications

Other notable applications include the development of humidity sensors composed of microporous films of polyethylene-graft-poly-(2-acrylamido-2-methylpropane sulfonate), indicating the potential of these compounds in the creation of sensitive and stable environmental sensors (Sakai et al., 1987).

Mecanismo De Acción

Target of Action

2-Methylpropane-1-sulfonamide, also known as tert-Butanesulfinamide, is an organosulfur compound and a member of the class of sulfinamides . It is used in asymmetric synthesis as chiral auxiliaries, often as chiral ammonia equivalents for the synthesis of amines . The primary targets of this compound are therefore the molecules involved in the synthesis of amines .

Mode of Action

The mode of action of this compound involves its interaction with its targets in the synthesis of amines . It acts as a chiral auxiliary, facilitating the formation of chiral amines . This interaction results in changes in the stereochemistry of the synthesized amines .

Biochemical Pathways

This compound affects the biochemical pathways involved in the synthesis of amines . By acting as a chiral auxiliary, it influences the stereochemistry of the amines produced in these pathways . The downstream effects include the production of chiral amines, which can have different biological activities depending on their stereochemistry .

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the production of chiral amines . These amines can have various effects depending on their specific structures and the cells in which they are active. The exact effects would depend on the specific context in which this compound is used.

Propiedades

IUPAC Name |

2-methylpropane-1-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H11NO2S/c1-4(2)3-8(5,6)7/h4H,3H2,1-2H3,(H2,5,6,7) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWEYZXWPWNBRLG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CS(=O)(=O)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H11NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

137.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

60199-80-6 |

Source

|

| Record name | 2-methylpropane-1-sulfonamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 4-[4-methyl-6-(methylsulfanyl)-2-(propan-2-yl)pyrimidine-5-amido]benzoate](/img/structure/B2547000.png)

![N-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2547003.png)

![4-[3-(1,3-Benzodioxol-5-yl)acryloyl]phenyl pivalate](/img/structure/B2547004.png)

![5-((3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-2-(o-tolyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2547006.png)

![3-(Furan-2-yl)-5-methyl-1,6-diazatricyclo[6.2.2.0^{2,7}]dodeca-2(7),3,5-triene-4-carbonitrile](/img/structure/B2547019.png)

![2-[5-Chloro-2-[(4-methoxyphenyl)methoxy]phenyl]acetic acid](/img/structure/B2547020.png)

![5-Iodo-2-methylpyrazolo[3,4-b]pyridine](/img/structure/B2547021.png)